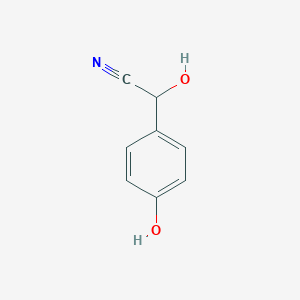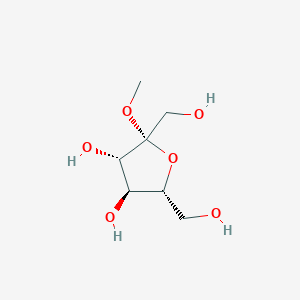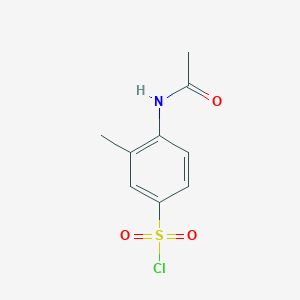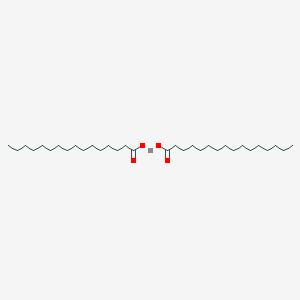
Nickel(2+) palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(2+) palmitate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a combination of nickel and palmitic acid, which is a saturated fatty acid commonly found in animal and vegetable fats. Nickel(2+) palmitate has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of nickel(2+) palmitate is not fully understood. However, it is believed that the compound interacts with cell membranes, causing changes in their structure and function. This can lead to alterations in cellular processes, such as protein synthesis and cell division.
Effets Biochimiques Et Physiologiques
Nickel(2+) palmitate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. In addition, nickel(2+) palmitate has been shown to inhibit the growth of certain bacteria and fungi. However, the compound has also been shown to have toxic effects on certain cell types, such as liver cells.
Avantages Et Limitations Des Expériences En Laboratoire
Nickel(2+) palmitate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. In addition, the compound has a high melting point, which makes it stable at high temperatures. However, nickel(2+) palmitate is also highly reactive and can be toxic to certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on nickel(2+) palmitate. One potential area of study is its use as a therapeutic agent in cancer treatment. In addition, the compound's antimicrobial properties could be further explored for use in the food industry. Further research is also needed to fully understand the compound's mechanism of action and its potential toxic effects on certain cell types.
Méthodes De Synthèse
Nickel(2+) palmitate can be synthesized through a simple reaction between nickel chloride and palmitic acid. The reaction takes place in the presence of a solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The resulting compound is a yellowish-green powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Nickel(2+) palmitate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a catalyst in organic synthesis, as a corrosion inhibitor in the petroleum industry, and as a potential therapeutic agent in medicine. In addition, nickel(2+) palmitate has been studied for its antimicrobial properties, which make it a potential candidate for use in the food industry.
Propriétés
Numéro CAS |
13654-40-5 |
|---|---|
Nom du produit |
Nickel(2+) palmitate |
Formule moléculaire |
C32H62NiO4 |
Poids moléculaire |
569.5 g/mol |
Nom IUPAC |
hexadecanoate;nickel(2+) |
InChI |
InChI=1S/2C16H32O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
Clé InChI |
LXHKZDOLHOQBTR-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |
Autres numéros CAS |
13654-40-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



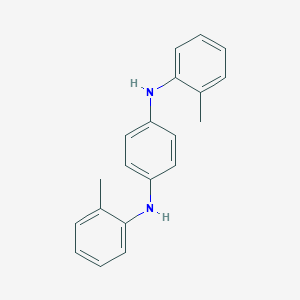
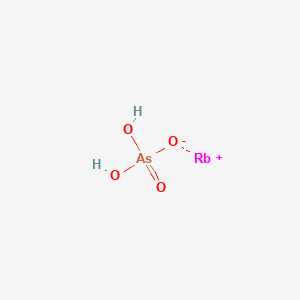
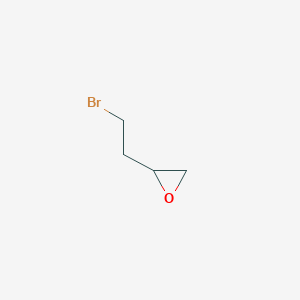
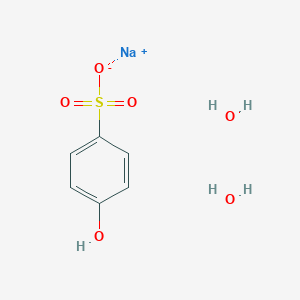
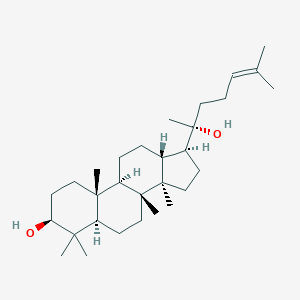
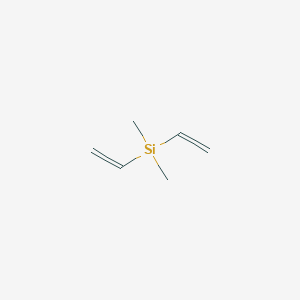

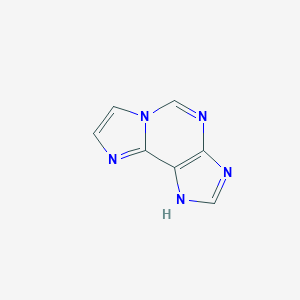
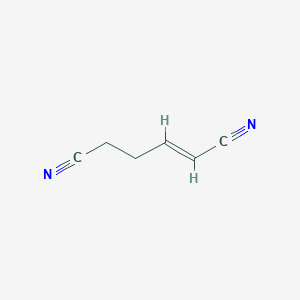
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)
